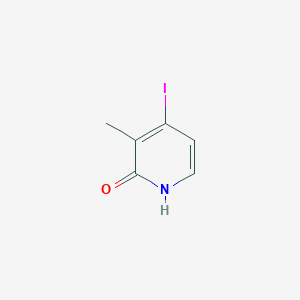

4-iodo-3-methylpyridin-2(1H)-one

Übersicht

Beschreibung

“4-iodo-3-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 .

Molecular Structure Analysis

The molecular structure of “4-iodo-3-methylpyridin-2-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Photoluminescence and Semiconductor Applications

Research on hybrid iodobismuthates containing linear anionic chains has demonstrated the potential of these compounds for use in photoluminescence and as semiconductors. A study by Kotov et al. (2018) on hybrid iodobismuthates showed that these compounds exhibit photoluminescence in the spectral range between 600 and 750 nm and are semiconductors with band gaps of 1.73–2.10 eV. These properties suggest that similar compounds like 4-iodo-3-methylpyridin-2(1H)-one could be explored for use in optoelectronic devices and materials science research (Kotov et al., 2018).

Metal-Organic Frameworks (MOFs) and Adsorption

A supramolecular metal-organic framework (MOF) derived from bismuth iodide and a 4,4′-bipyridinium derivative was synthesized by Du et al. (2015). This MOF demonstrated efficient adsorption of dyes, highlighting its potential application in environmental remediation and pollution control. Given the structural relevance, this compound could be investigated for its ability to form similar MOFs with unique adsorption properties for environmental applications (Du et al., 2015).

Halogen Bonding and Molecular Docking

A study by He et al. (2020) on a compound featuring iodine halogen bonding provides insight into the structural analysis and molecular interactions that can be crucial for the development of pharmaceuticals and biologically active compounds. This research underscores the importance of halogen atoms, like iodine in this compound, in forming halogen bonds that could be exploited in drug design and molecular docking studies (He et al., 2020).

Eigenschaften

IUPAC Name |

4-iodo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJTRMIBAFCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)

![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)